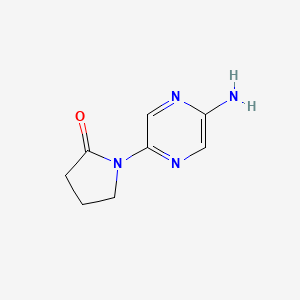

1-(5-Aminopyrazin-2-yl)pyrrolidin-2-one

Description

1-(5-Aminopyrazin-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a 5-aminopyrazine moiety. The presence of the aminopyrazine group may influence solubility, metabolic stability, and target selectivity compared to other derivatives.

Properties

Molecular Formula |

C8H10N4O |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

1-(5-aminopyrazin-2-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C8H10N4O/c9-6-4-11-7(5-10-6)12-3-1-2-8(12)13/h4-5H,1-3H2,(H2,9,10) |

InChI Key |

FIBFRSFPAIRFOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=C(N=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Anti-Alzheimer’s Activity

Pyrrolidin-2-one derivatives with aromatic substituents show promise as acetylcholinesterase (AChE) inhibitors. For example:

- Compound 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) and Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one) demonstrated superior anti-Alzheimer’s activity compared to donepezil, a standard AChE inhibitor. The methoxy and trifluoromethyl groups enhance lipophilicity and blood-brain barrier penetration .

Antioxidant Activity

Pyrrolidin-2-one derivatives with thioxo-oxadiazole or triazole substituents exhibit potent antioxidant properties:

Adrenoceptor Affinity and Cardiovascular Effects

Arylpiperazine-pyrrolidin-2-one hybrids display strong α-adrenoceptor (AR) binding:

- Compound 7 (1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) showed high α1-AR affinity (pKi = 7.13), while Compound 18 (1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) exhibited α2-AR selectivity (pKi = 7.29) .

- S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) demonstrated antiarrhythmic (ED50 = 1.0 mg/kg iv) and prolonged hypotensive effects in vivo .

Antimalarial Activity and DMPK Properties

1-(Pyridin-4-yl)pyrrolidin-2-one derivatives were evaluated as Plasmodium cytochrome P450 inhibitors:

- These compounds exhibited low to moderate microsomal stability in human and rat liver microsomes, with aqueous solubility values critical for oral bioavailability .

Implication: The 5-aminopyrazine group’s polarity may enhance solubility compared to pyridyl analogs, though metabolic stability requires empirical validation.

Chemical Reactivity

Sulfenamide and sulfonamide derivatives of pyrrolidin-2-one show divergent thiol reactivity:

- 1-(Methylsulfanyl)pyrrolidin-2-one (sulfenamide) is highly reactive with thiols, whereas 1-methanesulfonylpyrrolidin-2-one (sulfonamide) is inert. This reactivity correlates with N-S bond oxidation states .

Comparison: The 5-aminopyrazine group’s nucleophilic amino group could facilitate covalent interactions with biological targets, analogous to sulfenamides.

Data Tables

Table 1: Structural and Pharmacological Comparison of Pyrrolidin-2-one Derivatives

Table 2: Physicochemical and DMPK Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.